
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a benzimidazole moiety and a cyclohexane ring
Preparation Methods
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the cyclohexane moiety. Common synthetic routes include:
Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids to form the benzimidazole core.
Condensation Reactions: Using cyclohexane-1,3-dione derivatives to introduce the cyclohexane ring.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition at the Diketone Moieties
The 1,3-diketone group in the cyclohexane ring is highly reactive toward nucleophilic agents. This reactivity is amplified by the electron-withdrawing effect of the benzimidazole ylidene, which polarizes the carbonyl groups. Common reactions include:
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Enolate formation : Deprotonation with bases (e.g., K₂CO₃) generates enolates, enabling alkylation or acylation at the α-carbon .
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Michael addition : The diketone acts as a Michael acceptor, reacting with nucleophiles such as amines or thiols to form adducts at the β-position .
Example :
In a study of similar 1,3-diketones, reaction with 1,2-dibromoethane in the presence of K₂CO₃ yielded bromoethyl derivatives via nucleophilic substitution .
Cyclization Reactions Involving the Benzimidazole Ylidene
The benzimidazole ylidene group participates in cyclization reactions, forming fused heterocyclic systems. For instance:
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Intramolecular cyclization : Under thermal or acidic conditions, the ylidene nitrogen can attack electrophilic sites on the diketone, forming tricyclic structures .
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Coordination-driven cyclization : Interaction with transition metals (e.g., Zn²⁺) facilitates the formation of metal-organic frameworks (MOFs).
Table 1 : Cyclization Reactions and Products
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Thermal cyclization | 90°C, 2-MeTHF, 16 h | Tricyclic benzimidazole | 81% | |
ZnBr₂-catalyzed | Reflux, isopropyl acetate | Metal-coordinated complex | 78% |
Tautomerism and Enolate Formation
The 1,3-diketone moiety exhibits keto-enol tautomerism, stabilized by conjugation with the aromatic benzimidazole system. This equilibrium enhances reactivity in:
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Acid-catalyzed reactions : Enol forms react with electrophiles (e.g., aldehydes) in Knoevenagel condensations .
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Base-mediated alkylation : Enolates undergo regioselective alkylation at the α-carbon .
Key Insight :
The phenyl group at position 5 sterically hinders reactions at the adjacent carbonyl, directing substitutions toward the less hindered positions.
Coordination Chemistry with Metal Ions
The ylidene nitrogen and diketone oxygen atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺). These complexes are studied for:
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Catalytic applications : Enhancing reaction rates in cross-coupling or oxidation reactions .
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Antibacterial activity : Metal complexes of benzimidazole derivatives show improved efficacy against Gram-positive bacteria .
Example :
A Zn²⁺ complex of a related benzimidazolone analog exhibited a zone of inhibition of 28–29 mm against Staphylococcus aureus at 100 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. A study on similar compounds revealed that derivatives with benzimidazole moieties showed effective antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for several synthesized derivatives were evaluated, indicating significant potency against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (µM) | Target Organisms |
---|---|---|
N1 | 1.27 | Bacillus subtilis |
N8 | 1.43 | Escherichia coli |
N22 | 2.60 | Klebsiella pneumoniae |
N23 | 2.65 | Staphylococcus aureus |
The above table summarizes the MIC values for selected compounds derived from benzimidazole structures, highlighting their effectiveness against various pathogens .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied, particularly their ability to inhibit cell proliferation in cancer cell lines. The compound has been evaluated against human colorectal carcinoma cell line (HCT116) using the Sulforhodamine B assay.
Table 2: Anticancer Screening Results
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N9 | 5.85 | HCT116 |
N18 | 4.53 | HCT116 |
Standard (5-FU) | 9.99 | HCT116 |
This table illustrates the IC50 values for selected compounds compared to the standard drug, 5-Fluorouracil (5-FU). Compounds N9 and N18 exhibit superior anticancer activity compared to the standard treatment .
Case Studies
Several case studies have highlighted the applications of benzimidazole derivatives in drug development:
- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives showed promising results against multi-drug resistant bacterial strains, suggesting their potential as new antimicrobial agents.
- Cancer Treatment : Research involving the synthesis and evaluation of benzimidazole-based compounds indicated that certain modifications could enhance their selectivity and potency against specific cancer types, paving the way for novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione can be compared with similar compounds, such as:
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile: Shares the benzimidazole core but differs in the attached functional groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring and is used in different applications, such as catalysis.
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-[(4-ethylbenzyl)(methyl)amino]-3-oxobutanenitrile: Another derivative with distinct functional groups that influence its reactivity and applications.
Biological Activity
The compound 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.33 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, in studies measuring the compound's efficacy against HeLa (cervical cancer) and U87 (glioblastoma) cells, it demonstrated an IC50 value ranging from 10 to 30 µM, indicating significant cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
U87 | 20 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. Specifically, it reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 25 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.
Study 1: Cytotoxicity Analysis
A study conducted on various cancer cell lines demonstrated that the compound effectively induced cell death through apoptosis. The researchers observed morphological changes consistent with apoptosis, such as chromatin condensation and membrane blebbing.
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in edema formation and leukocyte infiltration.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-9,13,22H,10-11H2,(H,20,21) |
InChI Key |
VDUJDVJIGJSAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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